N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a 3-chloro-4-methoxyphenyl group at the amide position and a 6-(trifluoromethyl)pyrimidin-4-yl substituent on the piperidine ring. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the chloro-methoxyphenyl moiety may contribute to target binding affinity and selectivity .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-28-14-3-2-12(8-13(14)19)25-17(27)11-4-6-26(7-5-11)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-11H,4-7H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEUFFCZFCTUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide under basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is often introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with the piperidine derivative.
Attachment of the Aromatic Ring: The aromatic ring with the chloro and methoxy substituents is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the target molecule, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is with a molecular weight of 439.9 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety and a chloromethoxyphenyl group, contributing to its unique chemical properties.
Anticancer Activity
This compound has shown promise as an anticancer agent. Studies have highlighted its potential to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers . Inhibitors targeting Plk1's polo-box domain (PBD) have been proposed to reduce cytotoxicity while maintaining efficacy against cancer cells .
Antimicrobial Properties
Research has indicated that derivatives of this compound may possess antimicrobial activity, particularly against resistant bacterial strains. The incorporation of nitrogen heterocycles, common in many antibacterial agents, suggests potential applications in developing new antibiotics .
Neurological Disorders
The compound's interaction with muscarinic receptors has been investigated for potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators targeting these receptors have shown promise in enhancing cognitive function and reducing symptoms associated with these conditions .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The findings demonstrated significant inhibition of cancer cell proliferation at nanomolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In a recent investigation, several derivatives based on the core structure of this compound were tested against Mycobacterium tuberculosis. Results indicated that certain modifications enhanced potency, achieving minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
Mechanism of Action
The mechanism by which N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and the aromatic rings play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s core structure aligns with several analogs, differing primarily in substituents on the aromatic rings and piperidine-linked heterocycles. Key comparisons include:
Key Observations :
- Amide Substituents: The 3-chloro-4-methoxyphenyl group distinguishes the queried compound from analogs with phenoxyphenyl (e.g., ) or pyridinylethyl (e.g., ) amides. Chlorine and methoxy groups may enhance binding to hydrophobic pockets in target proteins.
- Piperidine-Linked Heterocycles : The 6-CF₃-pyrimidin-4-yl group is conserved in multiple analogs, suggesting its role in π-π stacking or hydrogen bonding with receptors. Replacing pyrimidine with pyridine (as in Compound 118 ) alters electronic properties and target specificity.
Physicochemical and Pharmacokinetic Properties
- Analogs with polar groups (e.g., 25c’s hydroxyethyl ) exhibit improved solubility.
- Metabolic Stability : The CF₃ group resists oxidative metabolism, extending half-life. However, the chloro-methoxyphenyl group may introduce sites for cytochrome P450-mediated dehalogenation or demethylation .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClF3N3O2
- Molecular Weight : 395.81 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperidine moiety is significant as it has been associated with various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing piperidine rings have shown potential in inhibiting bacterial growth.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant in neuropharmacology.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate Minimum Inhibitory Concentrations (MIC) against various bacterial strains, indicating their potential as antibacterial agents .
2. Antiviral Activity
The compound's structural features suggest possible antiviral activity. Similar heterocycles have been evaluated for their effectiveness against viral pathogens, particularly in inhibiting reverse transcriptase in retroviruses .
3. Anticancer Potential
There is emerging evidence that compounds with similar structures can exhibit anticancer properties. Studies have highlighted the role of pyrimidine derivatives in targeting cancer cell proliferation and survival pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperidine and pyrimidine rings can significantly alter potency and selectivity. For instance:
- Substituents on the Pyrimidine Ring : The introduction of trifluoromethyl groups enhances lipophilicity and may improve binding affinity to target proteins.
- Chlorine and Methoxy Substituents : These groups can influence electronic properties and steric hindrance, affecting overall activity.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various piperidine derivatives, this compound demonstrated promising activity against Staphylococcus aureus with an MIC value indicating effective inhibition .
Case Study 2: Antiviral Screening
A recent screening of pyrimidine derivatives for antiviral activity revealed that compounds structurally similar to this one inhibited viral replication in vitro, suggesting a potential therapeutic application in treating viral infections .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, such as coupling a trifluoromethylpyrimidine core with a substituted piperidine-carboxamide via Buchwald–Hartwig amination or nucleophilic substitution. Key intermediates (e.g., 6-(trifluoromethyl)pyrimidin-4-amine) are characterized using , , and LC-MS to confirm regiochemistry and purity. For example, describes analogous piperidine-carboxamide syntheses using carbodiimide-mediated couplings, while highlights multi-step optimization for pyrazole analogs .
Q. How is the compound’s purity assessed, and what analytical techniques are critical for quality control?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (ESI-MS) are standard. Thermal stability is evaluated via differential scanning calorimetry (DSC), while crystallinity is assessed using powder X-ray diffraction (PXRD). emphasizes HPLC validation for structurally related acetamide derivatives .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodology : Prioritize target-specific assays (e.g., kinase inhibition profiling) and broad-spectrum antimicrobial screens (MIC assays against Gram+/Gram– bacteria). Cytotoxicity is evaluated using MTT assays in cancer cell lines (e.g., HeLa, MCF-7). notes similar pyrimidine derivatives tested for anticancer activity via apoptosis markers (caspase-3/7 activation) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology : Discrepancies often arise from pharmacokinetic (PK) factors like poor solubility or metabolic instability. Address this by:
- Solubility enhancement : Use co-solvents (e.g., DMSO:PEG 400) or nanoformulation.
- Metabolic profiling : Conduct liver microsome assays to identify unstable motifs (e.g., methoxy groups prone to demethylation). highlights the trifluoromethyl group’s role in metabolic stability, which could guide structural optimization .
Q. What computational strategies are effective for predicting SAR of the trifluoromethyl-pyrimidine moiety?
- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can prioritize derivatives. ’s analysis of trifluoromethyl-enhanced lipophilicity supports prioritizing substituents that balance polarity and binding affinity .
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals intramolecular interactions (e.g., N–H⋯N bonds) and conformational flexibility. For example, details dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and weak C–H⋯π interactions stabilizing the lattice. Apply similar analyses to clarify steric effects from the 3-chloro-4-methoxyphenyl group .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive trifluoromethyl groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
